molecular formula C22H32N2O6 B1426243 Methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)propanoate oxalate CAS No. 1332530-18-3

Methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)propanoate oxalate

Cat. No.: B1426243
CAS No.: 1332530-18-3
M. Wt: 420.5 g/mol
InChI Key: OPFHBFKCDXLYTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)propanoate oxalate is a complex organic compound with a unique structure that combines a piperidine ring with a pyrrolidine ring, linked by a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)propanoate oxalate typically involves multiple steps, starting with the preparation of the piperidine and pyrrolidine rings. These rings are then linked via a benzyl group, followed by the addition of a methyl ester group. The final step involves the formation of the oxalate salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that maximize efficiency and minimize costs. This often involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)propanoate oxalate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives of the original compound.

Scientific Research Applications

Methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)propanoate oxalate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)propanoate oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)propanoate oxalate can be compared with other similar compounds, such as:

    Methyl 3-(1-benzyl-4-piperidin-1-ylpiperidin-3-yl)propanoate: This compound lacks the pyrrolidine ring, which may affect its chemical reactivity and biological activity.

    Methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)butanoate: This compound has a butanoate group instead of a propanoate group, which may influence its physical properties and reactivity.

    Methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)propanoate hydrochloride: This compound is the hydrochloride salt form, which may affect its solubility and stability.

Properties

IUPAC Name

methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)propanoate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2.C2H2O4/c1-24-20(23)10-9-18-16-21(15-17-7-3-2-4-8-17)14-11-19(18)22-12-5-6-13-22;3-1(4)2(5)6/h2-4,7-8,18-19H,5-6,9-16H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFHBFKCDXLYTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1CN(CCC1N2CCCC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)propanoate oxalate
Reactant of Route 2
Methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)propanoate oxalate
Reactant of Route 3
Methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)propanoate oxalate
Reactant of Route 4
Methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)propanoate oxalate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)propanoate oxalate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)propanoate oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.